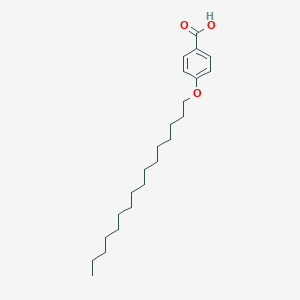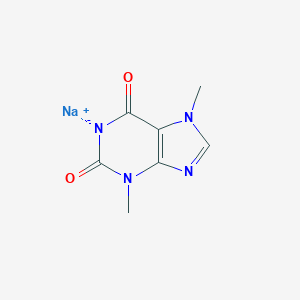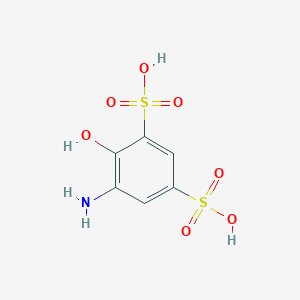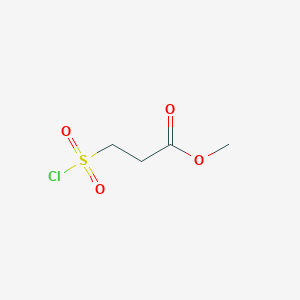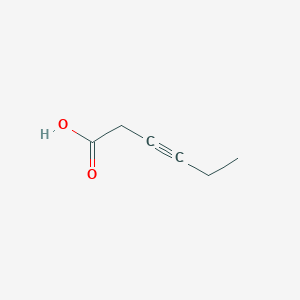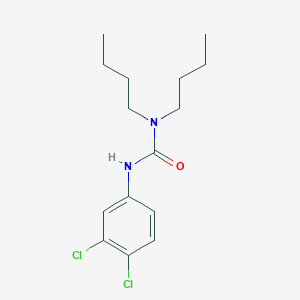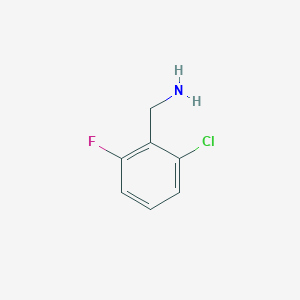
2-Chloro-6-fluorobenzylamine
Vue d'ensemble
Description
2-Chloro-6-fluorobenzylamine is a compound that is not directly studied in the provided papers. However, related compounds with fluorine and chlorine substitutions on benzylamine structures have been investigated. These studies provide insights into the effects of such substitutions on the molecular properties and reactivity of the compounds .
Synthesis Analysis
The synthesis of related fluorine-substituted benzylamine derivatives has been described. For instance, 2-(α-fluorobenzyl)benzimidazole derivatives were prepared from benzylic alcohols using a specific fluorination reagent, with the reaction rates and product yields depending on the substituents' nature . Similarly, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized through Michael addition reactions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Chloro-6-fluorobenzylamine.
Molecular Structure Analysis
The molecular structure of fluorine-substituted benzylamines has been studied using various spectroscopic techniques. For example, the rotational spectrum of 2-fluorobenzylamine revealed the presence of stable conformers influenced by intramolecular hydrogen bonding and tunneling motions . X-ray crystallography has been employed to determine the crystal structures of related compounds, providing detailed information on molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of fluorine- and chlorine-substituted benzylamines has been explored in several studies. The presence of these substituents can significantly affect the compounds' chemical behavior, as seen in the synthesis of various heterocyclic scaffolds and the stabilization of carbenium ions . The substitution reactions of a spirocyclotetraphosphazene derivative with primary amines have also been characterized, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine- and chlorine-substituted benzylamines are influenced by the nature of the substituents. For instance, fluorine substitution has been shown to affect the flexibility and tunneling pathways of the molecule, as evidenced by the increased tunneling splitting observed in the rotational spectrum of 2-fluorobenzylamine . The crystal structures of fluoro-substituted carbocations demonstrate the influence of fluorine on the stabilization of charged species . Additionally, the solubility and anti-inflammatory activity of fluorine-substituted quinazolin-2-amine derivatives have been investigated, showing improved water solubility and potential biological activity .
Applications De Recherche Scientifique
Rotational Spectroscopy and Dynamics
A study investigated the effect of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine, revealing the presence of two stable conformers and highlighting the influence of fluorination on molecular flexibility and tunneling motion (Calabrese et al., 2013).
Corrosion Inhibition
4-Chloro-2-fluorobenzylamine Hydrochloride was found to be an effective inhibitor for mild steel corrosion in HCl media, with its efficiency increasing at higher concentrations and lower temperatures (Hussein, 2015).
Supramolecular Chemistry
The role of strong hydrogen bonds and weak intermolecular interactions in the self-assembly of supramolecular salts involving 4-fluorobenzylamine was studied, highlighting the impact of these interactions on the formation of diverse supramolecular architectures (Wang et al., 2015).
Synthesis of Benzimidazole Derivatives
The preparation of new 2-(α-fluorobenzyl)benzimidazole derivatives was described, where fluorination was carried out from benzylic alcohols using a specific reagent, underscoring the influence of substituents on product formation (Hida et al., 1995).
Radical Generation in Corona Discharge
Research demonstrated that 2-chloro-6-fluorotoluene can produce 2-chloro-6-fluorobenzyl radicals in corona discharge, emphasizing the role of the methyl group in the displacement mechanism of Cl (Chae et al., 2016).
Electrochemical Synthesis
The electrochemical behavior and reduction of 2-Chloro-6-flourobenzaldehyde were investigated, leading to the synthesis and characterization of 2-Chloro-6-fluorobenzylalcohol, highlighting the diffusion-controlled nature of the process (Saharan, 2018).
Radiolabeled Guanine Derivatives
Two radiolabeled analogues of 6-benzyloxy-9H-purin-2-ylamine, involving 6-(4-fluoro-benzyloxy)-9H-purin-2-ylamine, were synthesized for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, offering insights into the specific binding and inhibitory activity (Vaidyanathan et al., 2000).
Anticoccidial Activity
The compounds 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine and 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine exhibited significant anticoccidial activity against various Eimeria species in chicken, underlining their potential as effective anticoccidials (Matsuno, 1986).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVULSXIBCHPJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164946 | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzylamine | |
CAS RN |
15205-15-9 | |
| Record name | 2-Chloro-6-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-FLUOROBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8260BV7XB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


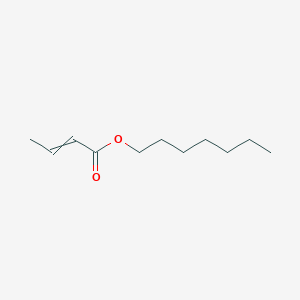
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)

![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
